Sirt2-IN-13

Cancer Research Medicinal Chemistry Sirtuin Inhibition

SIRT2 inhibitors vary widely in isoform selectivity and phenotypic outcomes, risking experimental irreproducibility. Sirt2-IN-13 (7c) is a validated trityl-scaffold SirReal-type inhibitor with documented NCI60 panel data. - Selective antiproliferative activity vs. colon cancer (HCT-116, HT-29) & leukemia (CCRF-CEM, HL-60) lines - Induces G2 phase arrest in MCF-7 cells without DNA cleavage - 1.33× potency enhancement over STCY1; ideal SAR benchmark

Molecular Formula C31H31N3S
Molecular Weight 477.7 g/mol
Cat. No. B12375545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSirt2-IN-13
Molecular FormulaC31H31N3S
Molecular Weight477.7 g/mol
Structural Identifiers
SMILESCN(C)C1=CC(=NC=C1)CNCCSC2(C3=CC=CC=C3C=CC4=CC=CC=C42)C5=CC=CC=C5
InChIInChI=1S/C31H31N3S/c1-34(2)28-18-19-33-27(22-28)23-32-20-21-35-31(26-12-4-3-5-13-26)29-14-8-6-10-24(29)16-17-25-11-7-9-15-30(25)31/h3-19,22,32H,20-21,23H2,1-2H3
InChIKeyVYHIGHZHFZXIFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sirt2-IN-13: SIRT2 Inhibitor for Cancer Research


Sirt2-IN-13 (also designated as compound 7c) is a small-molecule inhibitor of Sirtuin 2 (SIRT2), a NAD⁺-dependent class III histone deacetylase implicated in cancer cell proliferation and survival [1]. The compound belongs to the SirReal-type family of SIRT2 inhibitors and is built upon a trityl scaffold [2]. Sirt2-IN-13 demonstrates selective antiproliferative activity against colon cancer and leukemia cell lines and induces cell cycle arrest at the G2 phase in MCF-7 cells [1].

SIRT2 inhibition in cancer cell panels
Cell cycle arrest (G2/M) phenotype studies
Colon cancer and leukemia cell-line research

Sirt2-IN-13 Uniqueness and Differentiation


SIRT2 inhibitors exhibit wide-ranging potency differences (from nanomolar to micromolar IC₅₀ values), divergent isoform selectivity profiles, and distinct functional effects on cancer cell panels. A direct interchange of Sirt2-IN-13 with another SIRT2 inhibitor—even within the same SirReal-type family—risks compromising experimental reproducibility due to substantial variations in target engagement, cellular selectivity, and downstream phenotypic outcomes [1]. The quantitative evidence below substantiates the unique differentiation of Sirt2-IN-13 from its closest comparators.

Potency & selectivity variation
SIRT2 inhibitors exhibit differing IC50 ranges and isoform selectivity; target engagement may not transfer across compound series.
Cell-type selectivity mismatch
Colon/leukemia panel response observed with Sirt2-IN-13 may not reproduce with alternative SIRT2 inhibitors lacking this phenotype.
Allosteric vs active-site mechanism
SirReal-type allosteric inhibitors may yield different functional outcomes compared to active-site binders; binding-mode context must be reviewed.

Sirt2-IN-13 Differentiation Evidence


Enhanced SIRT2 Inhibition vs. Lead Compound

Sirt2-IN-13 (compound 7c) demonstrates a 1.33-fold improvement in SIRT2 inhibitory potency compared to the earlier lead compound STCY1 within the same trityl scaffold series [1]. This potency gain is attributed to the strategic introduction of a lipophilic para substitution on the phenyl group of the locked trityl moiety [1].

SIRT2 potency
Head-to-head
1.33× IC50 improvement (5.63 μM vs 7.5 μM)
Supports SAR optimization context
In vitro deacetylase assay
Cancer Research Medicinal Chemistry Sirtuin Inhibition

Colon Cancer and Leukemia Selectivity vs. AGK2

Sirt2-IN-13 (IC₅₀ = 5.63 μM) is more potent than AGK2 (IC₅₀ = 3.5 μM) by 1.6-fold, but the key differentiator lies in its anticancer phenotypic selectivity profile rather than absolute biochemical potency [1]. AGK2, a widely used selective SIRT2 inhibitor, inhibits SIRT1 and SIRT3 with IC₅₀ values of 30 μM and 91 μM, respectively, and lacks reported selective cytotoxicity against colon cancer and leukemia panels . In contrast, Sirt2-IN-13 exhibits remarkable selectivity toward colon cancer and leukemia cell lines in NCI60 screening [1].

Cancer panel selectivity
Cross-study comparable
Sirt2-IN-13: selective colon/leukemia activity; AGK2: no reported selectivity
Disease-relevant cellular phenotype
Biochemical potency may differ (IC50 5.63 vs 3.5 μM)
Cancer Research Chemical Biology Sirtuin Inhibition

Unique NCI60 Panel Selectivity

While SirReal2 (IC₅₀ = 140–440 nM) and Thiomyristoyl (IC₅₀ = 28 nM) are more potent SIRT2 inhibitors in biochemical assays, Sirt2-IN-13 uniquely demonstrates pronounced and selective antiproliferative activity against colon cancer and leukemia panels in the NCI60 human tumor cell line screen [1]. This cellular selectivity profile is not reported for SirReal2 or Thiomyristoyl, which show broader or different cytotoxicity patterns .

NCI60 selectivity
Cross-study comparable
Colon cancer & leukemia selective; SirReal2/Thiomyristoyl: broader patterns
Phenotypic selectivity for colon/leukemia research
NCI60 human tumor cell panel
Cancer Research Phenotypic Screening Sirtuin Inhibition

G2/M Cell Cycle Arrest Phenotype

Treatment of MCF-7 breast cancer cells with Sirt2-IN-13 results in cell cycle arrest at the G2 phase, a specific functional consequence that is not reported for structurally distinct SIRT2 inhibitors such as AGK2, AK-7, or Thiomyristoyl [1]. This G2 arrest phenotype is accompanied by selective antiproliferative activity and no detectable in vitro DNA cleavage, suggesting a non-genotoxic mechanism of action [1].

Cell cycle arrest
Class-level
G2 phase arrest in MCF-7 cells
Functional biomarker for SIRT2 inhibition
Flow cytometry; no DNA cleavage
Cancer Research Cell Biology Sirtuin Inhibition

SirReal-Type Allosteric Binding Mode

Sirt2-IN-13 belongs to the SirReal-type family of SIRT2 inhibitors, which bind to a ligand-induced selectivity pocket and cause a structural rearrangement of the active site that displaces the NAD⁺ cofactor [1]. This allosteric binding mode is mechanistically distinct from active-site inhibitors like AGK2, which target the nicotinamide-binding pocket . While direct crystallographic data for Sirt2-IN-13 are not yet available, its classification as a SirReal-type inhibitor is based on structural homology and published SAR for related compounds .

Binding mechanism
Class-level
Allosteric (SirReal-type) inhibition inferred
Mechanism may differ from active-site inhibitors
Data to verify; structural homology basis
Structural Biology Medicinal Chemistry Sirtuin Inhibition

Sirt2-IN-13 Application Scenarios


Colon Cancer and Leukemia Studies

Sirt2-IN-13 is the preferred SIRT2 inhibitor for experiments involving colon cancer or leukemia cell lines, given its validated selective antiproliferative activity in these specific NCI60 panels [1]. Researchers studying SIRT2-dependent growth suppression in colorectal adenocarcinoma (e.g., HCT-116, HT-29) or leukemia (e.g., CCRF-CEM, HL-60) models should select Sirt2-IN-13 over alternative SIRT2 inhibitors lacking this documented selectivity.

Cell Cycle and G2/M Checkpoint Studies

Sirt2-IN-13 is uniquely suited for investigations requiring a SIRT2 inhibitor with a characterized cell cycle arrest phenotype. The compound's ability to induce G2 phase arrest in MCF-7 cells, without causing in vitro DNA cleavage, makes it an excellent tool for dissecting SIRT2's role in G2/M transition and mitotic progression [1].

Trityl Scaffold SAR and Lead Optimization

Medicinal chemistry groups engaged in SIRT2 inhibitor optimization should use Sirt2-IN-13 as a reference compound within the trityl scaffold series. Its 1.33-fold potency enhancement over STCY1 provides a clear SAR benchmark for evaluating new derivatives aimed at further improving SIRT2 inhibition and cellular activity [1].

Anticancer Phenotypic Screening

For phenotypic drug discovery campaigns targeting colon or leukemia indications, Sirt2-IN-13 serves as a validated chemical probe with established NCI60 selectivity data [1]. Its documented cellular phenotype enables robust benchmarking of novel SIRT2-targeting compounds in cell viability and proliferation assays.

Application
Selection Property
Validation Focus
Colon cancer & leukemia research
Colon/leukemia panel selectivity
Cell viability endpoint context
Cell cycle checkpoint studies
G2/M arrest phenotype
Flow cytometry analysis
Trityl scaffold SAR
SAR benchmark vs lead compound
Potency improvement context
Phenotypic screening campaigns
NCI60 selectivity profile
Antiproliferative assay benchmarking

Technical Documentation Hub

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27 linked technical documents
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